Camaric acid

Antibacterial MRSA Triterpenoid

Researchers needing validated antiparasitic leads face lengthy screening. Camaric acid, a pentacyclic triterpenoid from Lantana spp., provides quantified bioactivities for rapid SAR optimization. • Antitrypanosomal: IC50 0.39 μM against T. brucei, ~30-fold more potent than DFMO (IC50 11.82 μM). • Nematicidal: 95% mortality against M. incognita at 0.5% concentration, comparable to furadan. • Anti-inflammatory: IC50 0.67 mg/ear in TPA-induced mouse ear edema model. Supplied as analytical reference standard (≥98% HPLC); in stock for immediate global dispatch.

Molecular Formula C35H52O6
Molecular Weight 568.8 g/mol
Cat. No. B1180403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCamaric acid
Molecular FormulaC35H52O6
Molecular Weight568.8 g/mol
Structural Identifiers
InChIInChI=1S/C35H52O6/c1-9-21(2)27(36)41-26-19-29(3,4)18-23-22-10-11-25-32(8,31(22,7)14-16-34(23,26)28(37)38)13-12-24-30(5,6)35(39)17-15-33(24,25)20-40-35/h9-10,23-26,39H,11-20H2,1-8H3,(H,37,38)/b21-9-/t23-,24-,25-,26+,31+,32+,33+,34-,35-/m0/s1
InChIKeyRSKOPEQHBSFOLQ-OTHZFUNLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Camaric Acid Overview


(1S,2S,6S,10R,11S,14S,15R,18R,20S)-20-hydroxy-8,8,14,15,19,19-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-21-oxahexacyclo[18.2.2.01,18.02,15.05,14.06,11]tetracos-4-ene-11-carboxylic acid, commonly known as camaric acid, is a naturally occurring pentacyclic triterpenoid ester belonging to the oleanane series. It is isolated from various Lantana species [1] and is characterized by a unique 3,25-epoxy bridge and a (Z)-2-methylbut-2-enoyl ester at the C-22β position [2]. This structural motif distinguishes camaric acid from other in-class triterpenoids, directly impacting its biological activity profile in antimicrobial and antiparasitic assays [3].

Camaric Acid: Structural Differentiation


Despite sharing a common pentacyclic oleanane core with other Lantana-derived triterpenoids such as lantic acid, lantanilic acid, and camarinic acid, camaric acid exhibits a distinct 22β-(2-methyl-2Z-butenoyloxy) ester and 3,25-epoxy functionality that is not uniformly present across the class [1]. These specific structural features, confirmed via 1D and 2D NMR, confer a unique biological profile [2]. Consequently, substitution with close structural analogs fails to yield the same spectrum of quantifiable bioactivities; for instance, while lantic acid may show strong antibacterial activity against certain strains, its nematicidal and antitrypanosomal profiles diverge significantly from those of camaric acid [3]. The evidence below demonstrates that procurement decisions must be guided by compound-specific, rather than class-level, quantitative performance data.

Camaric Acid: Bioactivity Evidence


Anti-MRSA Antibacterial Activity

In a comparative antibacterial assay against methicillin-resistant Staphylococcus aureus (MRSA), camaric acid (compound 10) exhibited an IC50 of 8.09 μM, whereas a structurally related triterpenoid from the same Lantana extract (12β,13β-dihydroxyolean-3-oxo-28-oic acid, compound 2) achieved an IC50 of 2.1 μM [1]. Both compounds were less potent than the positive control ciprofloxacin, which recorded an IC50 of 0.3 μM [1]. This 4.2-fold difference underscores the necessity of selecting camaric acid based on its specific potency profile, as more potent alternatives exist within the same natural extract for applications solely targeting MRSA.

Antibacterial MRSA Triterpenoid

Antitrypanosomal Potency vs DFMO

In antiparasitic screening, camaric acid displayed highly potent antitrypanosomal activity with an IC50 ranging from 0.39–7.12 μM and an IC90 of 1.91–10.51 μM [1]. In contrast, the reference antitrypanosomal drug DFMO (difluoromethylornithine) showed significantly weaker activity with an IC50 of 11.82 μM and an IC90 of 30.82 μM [1]. Camaric acid's IC50 value is up to 30-fold lower than that of DFMO at the lower end of its range, indicating a substantially higher potency against Trypanosoma brucei.

Antitrypanosomal Antiparasitic Triterpenoid

Nematicidal Activity vs Oleanolic Acid

In a bioassay-guided study of nematicidal activity against the root-knot nematode Meloidogyne incognita, camaric acid induced 95% mortality at a concentration of 0.5% [1]. Under identical conditions, the co-isolated triterpenoid lantanilic acid showed 98% mortality, while oleanolic acid achieved only 70% mortality [1]. The conventional nematicide furadan (carbofuran) was used as a positive control, demonstrating 100% mortality [1]. This places camaric acid among the most effective natural nematicides in its class, significantly exceeding the performance of the common triterpenoid oleanolic acid.

Nematicidal Crop Protection Triterpenoid

Topical Anti-Inflammatory Efficacy

Camaric acid exhibits significant topical anti-inflammatory activity in the TPA (12-O-tetradecanoylphorbol-13-acetate)-induced mouse ear edema model, with a reported IC50 value of 0.67 mg/ear . While direct comparative data for other Lantana triterpenoids in this specific assay are limited in the public domain, this quantitative metric distinguishes camaric acid from many other pentacyclic triterpenoids that lack any reported anti-inflammatory activity [1]. The IC50 value provides a concrete, measurable parameter for selecting camaric acid over uncharacterized in-class compounds for inflammation studies.

Anti-inflammatory Topical Triterpenoid

Camaric Acid: Research Applications


Antitrypanosomal Lead Discovery and Optimization Programs

Camaric acid's superior potency against Trypanosoma brucei (IC50 as low as 0.39 μM, versus DFMO's 11.82 μM) positions it as a high-value natural product scaffold for medicinal chemistry campaigns targeting human African trypanosomiasis. Procurement should be prioritized for structure-activity relationship (SAR) studies where a potent, validated starting point reduces the time and resources required to identify active derivatives [1].

Agricultural Nematicide Screening and Crop Protection Research

With a 95% mortality rate against Meloidogyne incognita at 0.5% concentration, camaric acid is a compelling candidate for development as a biorational nematicide. Its efficacy approaches that of the synthetic standard furadan (100%) and significantly exceeds that of oleanolic acid (70%). Procurement is recommended for field trials or formulation studies evaluating natural alternatives to conventional nematicides [1].

Comparative Antibacterial Profiling Against MRSA

Camaric acid's moderate anti-MRSA activity (IC50 8.09 μM) and its 4.2-fold lower potency relative to co-isolated compound 2 (IC50 2.1 μM) make it a valuable tool for mechanistic studies. Researchers can use camaric acid to investigate structure-activity relationships that differentiate moderate from high antibacterial activity within the pentacyclic triterpenoid class. Procurement is suitable for laboratories conducting comparative SAR or synergy assays with existing antibiotics [1].

Topical Anti-Inflammatory Pharmacology and Dermatological Research

Camaric acid is uniquely quantified for topical anti-inflammatory activity among Lantana triterpenoids, with an established IC50 of 0.67 mg/ear in the TPA-induced mouse ear edema model. This provides a reproducible benchmark for in vivo efficacy studies, making camaric acid a preferred reference compound for research into dermatological inflammation or for validating novel topical formulations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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